3,4-Dichloro-2-(difluoromethyl)quinoline
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, a term that denotes its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. researchgate.netuni.lu This versatile, nitrogen-containing heterocyclic framework is a cornerstone in drug discovery and development due to its ability to interact with a wide array of biological targets. bldpharm.comnih.gov
The structural features of quinoline allow for functionalization at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. researchgate.net This adaptability has led to the development of quinoline derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial, antifungal), antimalarial, anti-inflammatory, anticonvulsant, and cardiovascular effects. bldpharm.comnih.gov The proven success of quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ofloxacin, continues to fuel research into new derivatives with improved efficacy and novel mechanisms of action. The ability of the quinoline nucleus to serve as a scaffold for compounds that can bind to enzymes like DNA gyrase and topoisomerase further cements its importance in the development of therapeutic agents. nih.gov
Context of Halogenated and Fluoromethylated Quinoline Derivatives in Synthetic and Medicinal Chemistry
The introduction of halogen atoms and fluorinated alkyl groups onto the quinoline scaffold is a well-established strategy in medicinal chemistry to enhance biological activity. researchgate.net Halogenation, the process of adding one or more halogen atoms, can significantly modify a molecule's properties, such as lipophilicity, which affects its ability to cross biological membranes, and its metabolic stability. austinpublishinggroup.com Dichloro-substituted quinolines, for instance, have been investigated for a range of bioactivities. austinpublishinggroup.com Research into halogenated quinolines has demonstrated their potential to overcome drug-resistant pathogens, highlighting their importance in addressing major public health challenges. austinpublishinggroup.com
Similarly, the incorporation of fluoromethyl groups, such as the difluoromethyl (CHF₂) group, is a key tactic in modern drug design. The difluoromethyl group is particularly valued as it can serve as a hydrogen bond donor, potentially increasing the binding affinity and specificity of a drug to its target. nih.gov Furthermore, it is considered a bioisostere of functional groups like alcohols or thiols, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability, which can lead to a longer duration of action in the body. nih.gov The synthesis of quinolines with fluorinated substituents, while sometimes challenging, is an active area of research aimed at creating novel compounds with enhanced therapeutic profiles.
Rationale for Dedicated Academic Research on 3,4-Dichloro-2-(difluoromethyl)quinoline
The specific academic and commercial interest in this compound stems from its identity as a chemical building block. bldpharm.com It is not typically an end-product for direct therapeutic use but rather a specialized intermediate for the synthesis of more complex molecules. bldpharm.com The rationale for its dedicated study and synthesis is threefold:
Access to Novel Chemical Scaffolds: This compound combines three distinct structural features known to impart valuable pharmacological properties: the quinoline core, dichlorination, and a difluoromethyl group. By creating this specific intermediate, chemists gain access to a unique starting point for developing new drug candidates that integrate the benefits of each component.
Exploration of Structure-Activity Relationships (SAR): The synthesis of molecules like this compound allows researchers to systematically investigate how the placement of specific functional groups affects biological activity. By using this compound to build a library of derivatives, scientists can map out the structure-activity relationships and design more potent and selective agents.
Overcoming Synthetic Hurdles: The preparation of polysubstituted quinolines, particularly with specific patterns of fluorination and halogenation, can be synthetically challenging. Research dedicated to the efficient synthesis of this compound contributes to the broader field of organic chemistry by developing new methodologies to access previously difficult-to-make structures.
In essence, this compound represents a strategic convergence of established medicinal chemistry principles. Its value lies in its potential as a precursor to a new generation of pharmaceuticals, particularly in areas where the properties of halogenation and difluoromethylation are desirable, such as in the development of novel anticancer and antimicrobial agents.
Structure
3D Structure
Properties
Molecular Formula |
C10H5Cl2F2N |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
3,4-dichloro-2-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H5Cl2F2N/c11-7-5-3-1-2-4-6(5)15-9(8(7)12)10(13)14/h1-4,10H |
InChI Key |
BCSPYTKHJYGSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)F)Cl)Cl |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3,4 Dichloro 2 Difluoromethyl Quinoline and Analogues
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the quinoline (B57606) nucleus is generally challenging due to the inherent electron-deficient character of the heterocyclic system. imperial.ac.uk The reaction, when it occurs, typically favors the benzene (B151609) ring (at positions 5 and 8) as the pyridine (B92270) ring is strongly deactivated. In analogues like 3,4-dichloro-6,8-difluoroquinoline, it has been noted that electrophilic substitution can take place on the benzenoid ring.
For the specific compound 3,4-dichloro-2-(difluoromethyl)quinoline, the powerful electron-withdrawing effects of the chloro and difluoromethyl substituents would further deactivate the entire ring system to electrophilic attack. However, synthetic strategies have been developed for other quinoline systems that achieve functionalization through electrophilic cyclization of precursors, such as the reaction of N-(2-alkynyl)anilines with electrophiles like iodine monochloride (ICl), bromine (Br2), and phenylselenyl bromide (PhSeBr) to yield 3-substituted quinolines. nih.gov This approach constructs the functionalized quinoline ring rather than modifying a pre-existing one via direct SEAr.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a predominant and highly useful transformation for polyhalogenated quinolines. The chlorine atoms at the C2 and C4 positions of the quinoline ring are activated towards displacement by nucleophiles. Resonance analysis predicts that the C2 and C4 positions are electron-deficient and thus susceptible to nucleophilic attack. quora.com
In analogues such as 3,4-dichloro-7-(trifluoromethyl)quinoline, the chlorine atoms at positions 3 and 4 are readily substituted by a variety of nucleophiles, including amines, thiols, and alkoxides. The C4 position is generally more reactive than the C2 or C3 positions. This heightened reactivity is exploited in the synthesis of 4-aminoquinazoline scaffolds from 2,4-dichloroquinazoline (B46505) precursors, where regioselective substitution consistently occurs at the C4 position with primary and secondary amines. nih.gov
Studies on related systems, such as 2,3-dichloro-1,4-naphthoquinone, also demonstrate sequential substitution reactions with various N-, S-, and O-centered nucleophiles. researchgate.net For this compound, it is expected that nucleophilic attack would preferentially occur at the C4-position, allowing for the selective introduction of new functional groups.
Table 1: Examples of Nucleophilic Substitution on Halogenated Quinoline Analogues
| Substrate | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 3,4-Dichloro-7-(trifluoromethyl)quinoline | Amines, Thiols, Alkoxides | 4-Substituted-3-chloro-7-(trifluoromethyl)quinoline | rsc.org |
| 2,4-Dichloroquinazoline | Anilines, Benzylamines, Aliphatic amines | 2-Chloro-4-aminoquinazoline | nih.gov |
| 4-Chloro-3-nitropyrano[3,2-c]quinoline | Sodium azide, Amines, Thiophenol | 4-Azido/Amino/Thiophenyl-3-nitropyrano[3,2-c]quinoline | |
| Quinoline | Acylethynylpyrroles | 2-(E-2-Acylethenylpyrrolyl)quinolines (SNH) | rsc.org |
Hydrogenation Reactions
The catalytic hydrogenation of quinolines is a well-established method for producing 1,2,3,4-tetrahydroquinoline (B108954) derivatives, which are important structural motifs in many natural products and pharmaceuticals. pku.edu.cn This transformation selectively reduces the pyridine portion of the ring system.
A variety of catalytic systems have been developed for this purpose:
Noble Metal Catalysts: Traditional catalysts based on palladium, platinum, and ruthenium are effective, although quinolines can sometimes act as catalyst poisons for these metals. nih.gov A nitrogen-doped, carbon-supported palladium (Pd/CN) catalyst has shown high activity for the hydrogenation of various quinolines to 1,2,3,4-tetrahydroquinolines at 50°C and 20 bar H2. rsc.org
Gold Catalysts: In contrast to other noble metals, gold nanoparticles supported on TiO2 have been found to effectively catalyze the chemoselective hydrogenation of functionalized quinolines. nih.gov An interesting finding is that the quinoline substrates themselves can act as promoters for H2 activation on the gold catalyst surface. nih.gov This system tolerates many functional groups, including halogens, which is highly relevant for the hydrogenation of this compound. nih.gov
Cobalt Catalysts: A cobalt-amido cooperative catalyst has been developed for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using H3N∙BH3 as the hydrogen source at room temperature. nih.gov Further reduction to the tetrahydroquinoline can be achieved by using a greater equivalence of the reducing agent. nih.gov
Given these methods, this compound can be expected to undergo selective hydrogenation of its pyridine ring to yield the corresponding 3,4-dichloro-2-(difluoromethyl)-1,2,3,4-tetrahydroquinoline.
Condensation Reactions
Condensation reactions are fundamental to the synthesis of the quinoline ring itself. acs.org Classic methods like the Combes, Conrad-Limpach, and Friedländer syntheses involve the condensation of anilines with carbonyl compounds. frontiersin.org More modern approaches utilize transition-metal-free oxidative cyclocondensation reactions, for instance, between N,N-dimethyl enaminones and o-aminobenzyl alcohols, to construct polysubstituted quinolines. frontiersin.orgnih.gov
While this compound is a product of such strategies, its core structure can also participate in further condensation-based functionalization. For example, C-H functionalization of amines can proceed via condensation with aldehydes or ketones to form azomethine ylide intermediates, which can then undergo subsequent reactions. nih.gov For the target compound, prior modification, such as introducing a reactive group via nucleophilic substitution, would likely be necessary to enable it to participate in subsequent condensation reactions.
Functionalization of Polyhalogenated Quinoline Systems
Modern synthetic chemistry offers powerful tools for the regioselective functionalization of quinoline rings beyond classical substitution reactions. These methods are crucial for building molecular complexity.
C-H Activation: Transition-metal-catalyzed C-H activation has become a premier strategy for the direct functionalization of quinolines, valued for its atom economy and ability to modify inert C-H bonds without prior functionalization. rsc.org Palladium, rhodium, and cobalt catalysts have been used for the selective C-8 amidation or etherification of quinoline N-oxides and other derivatives. rsc.org Metal-free methods have also been developed, such as the remote C5–H halogenation of 8-substituted quinolines using inexpensive reagents like trichloroisocyanuric acid (TCCA). rsc.orgrsc.org
Cross-Coupling Reactions: The halogen atoms on polyhalogenated quinolines serve as excellent handles for transition-metal-catalyzed cross-coupling reactions. For instance, an analogue, 3,4-dichloro-7-(trifluoromethyl)quinoline, can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds, generating biaryl structures.
Table 2: Modern Methods for Functionalization of Quinoline Systems
| Method | Catalyst/Reagent | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|
| C-H Amidation | Co(III) Catalyst | C-8 (on N-Oxide) | 8-Amido-quinolines | rsc.org |
| C-H Etherification | Pd Catalyst | C-8 | 8-Etheral-quinolines | rsc.org |
| C-H Halogenation | Trichloroisocyanuric Acid (TCCA) | C-5 | 5-Halo-quinolines | rsc.org |
| Suzuki-Miyaura Coupling | Pd(0) Catalyst | C-4 (on dichloro-analogue) | 4-Aryl-quinolines |
Chemical Stability Investigations and Decomposition Pathways
The quinoline ring is an aromatic system with significant resonance energy, which imparts considerable thermal and chemical stability. imperial.ac.uk Investigations into related quinoline-based materials provide insight into the expected stability of this compound.
For example, covalent organic frameworks (COFs) constructed with 4-carboxyl-quinoline linkages have demonstrated high chemical stability. These materials were shown to be durable after treatment with both strong acid (1 M HCl) and strong base (1 M NaOH) for 24 hours. In contrast, analogous frameworks built with less stable imine bonds decomposed under the same conditions.
Structural Characterization and Analysis of 3,4 Dichloro 2 Difluoromethyl Quinoline
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for determining the molecular architecture of compounds like 3,4-Dichloro-2-(difluoromethyl)quinoline. Each technique provides unique insights into the connectivity, functional groups, and electronic environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for an unambiguous assignment of its structure.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the benzene (B151609) ring portion of the quinoline (B57606) scaffold and the single proton of the difluoromethyl group. The aromatic protons would appear as complex multiplets or distinct doublets and triplets in the typical downfield region for aromatic compounds (approximately 7.5-8.5 ppm). The proton of the -CHF₂ group is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²J-H,F coupling).
¹³C NMR: The carbon NMR spectrum would reveal ten distinct signals, one for each carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and difluoromethyl substituents. Carbons bonded to chlorine (C3 and C4) and the carbon of the difluoromethyl group would exhibit characteristic shifts. The quinoline ring carbons typically resonate in the range of 120-150 ppm. researchgate.net
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this molecule, a single signal would be expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the single proton of the -CHF₂ group (²J-H,F coupling). The chemical shift would be characteristic of a difluoromethyl group attached to an aromatic ring.
Table 1: Predicted NMR Data for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| ¹H | |||
| Aromatic-H | 7.5 - 8.5 | m, d, t | - |
| -CHF₂ | Characteristic triplet region | t | ²J-H,F |
| ¹³C | |||
| Aromatic C-H | 120 - 135 | s | - |
| Aromatic C-Cl | 130 - 145 | s | - |
| Aromatic C-N | ~147 | s | - |
| Aromatic C-C | ~125-140 | s | - |
| C-CHF₂ | ~150 | t | ¹J-C,F |
| -C HF₂ | ~113 | t | ¹J-C,F |
| ¹⁹F | |||
| -CF ₂H | -90 to -120 | d | ²J-H,F |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. Vibrations corresponding to the C-H stretching of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of sharp bands in the 1450-1650 cm⁻¹ range. The strong electron-withdrawing nature of the fluorine atoms will influence the C-F stretching vibrations, which are expected to appear as strong, characteristic bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The C-Cl stretching vibrations would be observed at lower wavenumbers, generally in the 600-800 cm⁻¹ region. For a related compound, 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione, aromatic C-H stretching was observed around 3130-3200 cm⁻¹ and C=C stretching appeared in the 1500-1643 cm⁻¹ range. nanobioletters.com
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
|---|---|---|
| 3000 - 3100 | Aromatic C-H stretch | Medium to Weak |
| 1450 - 1650 | Aromatic C=C and C=N stretch | Medium to Strong |
| 1000 - 1200 | C-F stretch (from -CHF₂) | Strong |
| 600 - 800 | C-Cl stretch | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the quinoline ring's C=C stretching vibrations. The symmetric vibrations of the substituted benzene ring would also be prominent. In studies of similar molecules like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, CC stretching vibrations were observed in the Raman spectra between 1572 cm⁻¹ and 1637 cm⁻¹. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₅Cl₂F₂N), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (approx. 247.98 g/mol ). evitachem.comuni.lu A characteristic isotopic pattern for the molecular ion would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks. Common fragmentation pathways would likely involve the loss of chlorine atoms, fluorine, or the entire difluoromethyl group, providing further structural confirmation.
X-ray Crystallography Studies for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on the crystal packing. Although a crystal structure for this compound has not been reported in the searched literature, such a study would be invaluable.
If suitable single crystals could be grown, X-ray diffraction analysis would confirm the planarity of the quinoline ring system and determine the precise geometry of the difluoromethyl group and the attached chlorine atoms. Studies on similar structures, such as ethyl 2,4-dichloroquinoline-3-carboxylate, have shown that the two rings of the quinoline system are nearly coplanar. nih.gov This technique would also reveal the conformation of the -CHF₂ group relative to the quinoline ring.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. An X-ray crystal structure of this compound would allow for a detailed analysis of these forces.
Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, weak C-H···N and C-H···F intramolecular and intermolecular hydrogen bonds may be present. The proton of the difluoromethyl group could potentially act as a weak hydrogen bond donor to the nitrogen atom of an adjacent quinoline ring or a fluorine atom.
Halogen Bonding: The chlorine atoms at positions 3 and 4 are potential halogen bond donors. They could engage in Cl···N or Cl···Cl interactions, which are known to play a significant role in the crystal packing of halogenated heterocycles. researchgate.net
π-π Stacking: The planar aromatic quinoline ring system is highly susceptible to π-π stacking interactions. In the crystal lattice, molecules would likely arrange in parallel or offset stacks to maximize these stabilizing interactions, which are a common feature in the crystal structures of quinoline derivatives. mdpi.com
Conformational Analysis
A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational studies on the conformational analysis of this compound. Therefore, detailed research findings, including specific dihedral angles, bond lengths, and potential energy surfaces for this compound, are not available in published literature.
The conformational analysis of a molecule like this compound would typically involve the study of the spatial arrangement of its atoms, with a particular focus on the rotation around single bonds. For this specific molecule, the key areas of conformational interest would be the orientation of the difluoromethyl group relative to the quinoline ring and any potential deviations from planarity of the quinoline ring itself due to the substituents.
In related quinoline derivatives, the fused ring system is generally found to be nearly planar. researchgate.net However, the degree of planarity can be influenced by the nature and position of its substituents. The conformational preference of the difluoromethyl group is determined by the rotational barrier around the C2-C(F2H) bond. The orientation of this group would be influenced by steric and electronic interactions with the adjacent chlorine atom at the C3 position and the nitrogen atom within the quinoline ring.
Methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are standard techniques used to determine such conformational details. semanticscholar.orgnih.gov X-ray crystallography on a suitable single crystal would provide precise data on bond lengths, bond angles, and torsion angles in the solid state. NMR techniques, like the Nuclear Overhauser Effect (NOE), can provide information about through-space interactions and distances between atoms in solution, helping to deduce the preferred conformation. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the relative energies of different conformers and map the potential energy surface for bond rotation, predicting the most stable conformations. nih.gov
Without such studies for this compound, no definitive data on its conformational isomers and their relative stabilities can be presented.
Structure Activity Relationship Sar Studies of 3,4 Dichloro 2 Difluoromethyl Quinoline Derivatives in Research Applications
Impact of Halogen Substitutions (e.g., Dichloro Pattern) on Biological Activity (In Vitro)
Halogen substitution is a powerful tool in medicinal chemistry to modulate the biological activity of a lead compound. The presence, number, and position of halogen atoms on the quinoline (B57606) ring can significantly influence potency, selectivity, and pharmacokinetic properties.
The dichloro substitution pattern, as seen in 3,4-dichloro-2-(difluoromethyl)quinoline, is particularly noteworthy. Studies on related quinoline structures demonstrate that chloro groups, being strongly electron-withdrawing, can enhance biological activity. For instance, in a series of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, electron-withdrawing substituents like chlorine on an associated benzene (B151609) ring were shown to result in stronger activity. nih.gov This effect is attributed to the alteration of the electronic landscape of the molecule, which can lead to more favorable interactions with biological targets.
The position of the chlorine atoms is also critical. Dichloro substitution can lead to significant biological effects. For example, 5',7'-dichloro-8'-quinolinol derivatives have been a subject of study, indicating that specific dichlorination patterns are of interest for bioactivity. Research on 4,7-dichloroquinoline (B193633) has shown it to possess significant in vitro antiplasmodial activity against strains of Plasmodium falciparum.
Furthermore, halogen atoms can participate in "halogen bonds," a type of non-covalent interaction with electron-donating atoms in a biological target, such as oxygen or nitrogen atoms in amino acid residues. The strength of this interaction depends on the halogen, increasing in the order of I > Br > Cl > F. nih.gov In one study, a bromine atom on an analog of a quinoline-containing compound was found to form a halogen bond with the backbone nitrogen of a phenylalanine residue, contributing to better packing within the ligand-binding pocket. nih.gov This highlights how specific halogen placements can create additional stabilizing interactions, thereby enhancing affinity and biological response.
| Compound/Analog Class | Substitution Pattern | Observed In Vitro Biological Effect | Reference(s) |
| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide Analogs | Electron-withdrawing groups (F, Br, Cl) on Ring A | Stronger transcriptional activity for PPARγ. | nih.gov |
| 4,7-dichloroquinoline | Dichloro substitution | Significant growth inhibition of Plasmodium falciparum. | |
| 5',7'-dichloro-8'-quinolinol derivatives | Dichloro substitution | Screened for biological activity, indicating relevance of this pattern. | |
| INT131 Analogs | Br at position 4 of Ring A | Higher binding affinity to PPARγ, potentially via halogen bonding. | nih.gov |
Role of the Difluoromethyl Group in Molecular Interactions
The incorporation of fluorine-containing groups into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov The difluoromethyl group (CF2H) is of particular interest as it can act as a bioisostere—a substituent that mimics the steric and electronic properties of another group—for common pharmacophores like hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. nih.gov This substitution can improve metabolic stability by replacing a site prone to oxidation.
A key feature of the CF2H group is its capacity to act as a hydrogen bond donor. acs.org This "lipophilic hydrogen bond donor" concept suggests that while the group increases lipophilicity, it can still form crucial hydrogen bonds with target proteins, enhancing binding affinity and specificity. nih.govacs.org For example, studies on difluoromethylpyrazole derivatives have shown that the CF2H group can form an additional hydrogen bond with an arginine residue in the binding site. acs.org This dual functionality makes the difluoromethyl group a valuable substituent for optimizing molecular interactions.
The introduction of a CF2H group can significantly alter the electronic properties of the quinoline ring, further influencing its interactions. Its strong electron-withdrawing nature can affect the reactivity and binding mode of the entire molecule.
Influence of Substituent Position on the Quinoline Ring (e.g., C-2, C-3, C-4, C-8)
The biological activity of quinoline derivatives is highly dependent on the positioning of substituents around the heterocyclic ring. The C-2, C-3, C-4, and C-8 positions are particularly critical for modulating activity.
C-2 Position : Modifications at the C-2 position have historically been considered unfavorable for certain activities, such as antibacterial effects, where substitutions like methyl or hydroxyl led to a loss of potency. nih.gov However, for other applications, C-2 substitution is crucial. For instance, the development of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives as PDE4 inhibitors highlights the importance of specific, complex substituents at this position. nih.gov In the case of this compound, the C-2 position holds the difluoromethyl group, which is expected to play a significant role in target interaction.
C-3 and C-4 Positions : The substitution pattern at the C-3 and C-4 positions is pivotal. The planarity between the 4-keto group and a 3-carboxylic acid group is a known critical factor for the activity of quinolone antibacterials. nih.gov In the subject compound, these positions are occupied by chlorine atoms. This dichloro pattern dramatically influences the electronic distribution of the pyridine (B92270) part of the quinoline ring. Direct difluoromethylation at the C-3 position of quinoline was historically challenging but has recently been achieved, opening new avenues for creating novel bioactive compounds. The 3,4-dichloro pattern establishes a specific electronic environment that dictates the molecule's interaction capabilities.
C-8 Position : The C-8 position is also a key site for modification. For example, mononuclear Fe(III) complexes have been synthesized using a ligand derived from 8-aminoquinoline, specifically 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol, demonstrating that the C-8 position is a viable point for creating complex derivatives with specific physical properties like spin-crossover behavior. rsc.org
| Position on Quinoline Ring | Type of Substituent | General Impact on In Vitro Activity | Reference(s) |
| C-2 | -CH3, -OH | Generally unfavorable for antibacterial quinolones. | nih.gov |
| C-2 | 2-(1H-indol-3-yl) | Resulted in potent PDE4 inhibitors. | nih.gov |
| C-3 | -CF2H | Historically difficult to synthesize; now accessible for novel drug design. | |
| C-4 | -Cl (with C-2 -Cl) | Electron-withdrawing substitutions on Ring A of a related scaffold enhance activity. | nih.gov |
| C-8 | Imino-phenol derivatives | Can be used to create complex metal-coordinating ligands. | rsc.org |
Electronic and Steric Effects on Target Binding and Biological Response (In Vitro)
The biological response of a molecule is governed by a combination of electronic and steric effects, which determine how well it fits into and interacts with its biological target.
Electronic Effects: The this compound molecule is rich in electron-withdrawing groups. Both the chlorine atoms and the difluoromethyl group pull electron density away from the quinoline ring system. This has several consequences:
It modulates the pKa of the quinoline nitrogen, affecting its ability to be protonated or to act as a hydrogen bond acceptor at physiological pH.
It creates a specific electrostatic potential map across the molecule, guiding its orientation as it approaches a target binding site. Studies have shown that electron-withdrawing substitutions on rings of related molecules lead to stronger biological activity. nih.gov The resulting electron distribution is key to forming favorable electrostatic and halogen-bonding interactions. nih.govnih.gov
Steric Effects: Steric hindrance, or the spatial arrangement of atoms, plays a crucial role in determining if a molecule can physically access its binding site.
The substituents at the C-2, C-3, and C-4 positions create a specific three-dimensional shape. The size of the chlorine atoms and the difluoromethyl group will dictate the optimal conformation of the molecule and influence its ability to fit within a constrained protein pocket.
Systematic studies on related structures have shown that substitutions can modulate electronic factors to fine-tune the electronic structures of materials, but unexpected properties can arise from steric constraints when bulky groups are introduced. rsc.org For example, the planarity between key functional groups is often essential for activity, and bulky substituents can disrupt this planarity, leading to reduced efficacy. nih.gov
Identification of Key Pharmacophore Motifs for Targeted Research
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For quinoline derivatives, several key pharmacophoric elements have been identified through extensive research.
The Aromatic Scaffold : The quinoline ring itself is a fundamental pharmacophoric feature. Its planar, aromatic structure serves as a rigid scaffold to orient other functional groups correctly. It can participate in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in a target's binding site.
Hydrogen Bond Acceptors/Donors : The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. nih.gov Additionally, substituents can introduce further hydrogen bonding capabilities. The difluoromethyl group (CF2H) in the C-2 position is a notable hydrogen bond donor. nih.gov Pharmacophore models for quinoline-based antioxidants have identified multiple hydrogen bond acceptor features as critical for activity. nih.gov
Hydrophobic and Halogenated Regions : The chloro-substituents at the C-3 and C-4 positions contribute to a specific hydrophobic and electrophilic region on the molecule. This pattern can be crucial for fitting into hydrophobic pockets within a target protein and for forming specific halogen bonds. nih.gov
Computational studies, such as 3D-QSAR and pharmacophore modeling, are instrumental in defining these motifs. For instance, a pharmacophore model for quinoline analogs designed as phosphodiesterase 4B (PDE4B) inhibitors was developed with five key features. scitechnol.com Similarly, models for anticancer quinoline derivatives have helped identify the steric and electrostatic fields that contribute most significantly to binding affinity. mdpi.com For the this compound scaffold, a likely pharmacophore would involve the quinoline ring for stacking, the nitrogen as a hydrogen bond acceptor, the CF2H group as a hydrogen bond donor, and the dichloro pattern for specific hydrophobic and/or halogen bonding interactions.
Computational Chemistry and Modeling of 3,4 Dichloro 2 Difluoromethyl Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing insights into the electronic properties and reactivity of molecules. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these investigations. Such calculations for 3,4-dichloro-2-(difluoromethyl)quinoline would offer a baseline understanding of its chemical nature.
The electronic structure of a molecule is key to its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's electron-donating capacity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For quinoline (B57606) derivatives, this energy gap is instrumental in understanding their potential for charge transfer interactions, which can be vital for their biological activity. While specific values for this compound are not published, studies on similar quinoline structures demonstrate the utility of these calculations.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | (Value not available) | Indicates electron-donating ability. |
| LUMO Energy | (Value not available) | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | (Value not available) | Reflects chemical reactivity and stability. |
Note: This table is illustrative. Specific values would need to be determined through dedicated DFT or other quantum chemical calculations.
Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO energy gap. A larger gap corresponds to a "harder" molecule, which is less reactive.
Chemical Softness (S): The reciprocal of chemical hardness, softness indicates the ease with which the electron cloud can be polarized. "Softer" molecules are generally more reactive.
Electronegativity (χ): This describes the power of a molecule to attract electrons. It is calculated from the average of the HOMO and LUMO energies.
These descriptors for this compound would allow for a comparative analysis of its reactivity against other known compounds.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Significance for this compound |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Prediction of stability and reactivity. |
| Chemical Softness (S) | 1 / η | Indicates the polarizability and reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measure of the ability to attract electrons. |
Note: The calculation of these descriptors is dependent on the HOMO and LUMO energies, which are not currently available in published literature for this specific compound.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding of a ligand (like this compound) to the active site of a target protein.
The process involves generating a three-dimensional structure of the ligand and the protein. A scoring function is then used to estimate the binding affinity, or strength of the interaction. For quinoline derivatives, which are known to target various enzymes and receptors, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity. For instance, docking of quinoline-based compounds into the active site of enzymes like lactate (B86563) dehydrogenase from Plasmodium falciparum has been used to explore their potential as antimalarial agents.
A hypothetical docking study of this compound would involve screening it against a panel of known drug targets to predict its potential therapeutic applications. The results would be presented as binding energies and a visualization of the binding pose, highlighting key interactions such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule or a complex over time. This method calculates the trajectory of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations could be used to:
Assess Conformational Stability: By simulating the molecule in a solvent (e.g., water), its stable conformations can be identified.
Analyze Ligand-Target Complex Stability: If a docking study suggests a potential protein target, an MD simulation of the ligand-protein complex can be performed. This simulation would reveal the stability of the binding pose predicted by docking and provide a more accurate estimation of the binding affinity by calculating the free energy of binding.
MD simulations offer a more in-depth understanding of the interactions between a ligand and its target, accounting for the flexibility of both the ligand and the protein.
Correlation with Experimental Data for Predictive Modeling
The ultimate validation of computational models comes from their correlation with experimental data. While no specific experimental studies on this compound are available to draw a direct correlation, the general workflow would involve:
Synthesizing the compound: The first step would be the chemical synthesis of this compound.
Experimental Characterization: Spectroscopic techniques (NMR, IR, UV-Vis) would be used to confirm its structure. The data from these experiments can be compared with theoretical spectra generated from quantum chemical calculations.
Biological Assays: Based on predictions from molecular docking, the compound would be tested in relevant biological assays to determine its activity.
Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds are synthesized and tested, QSAR models can be developed. These models use computational descriptors to build a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the activity of new, untested compounds.
The development of such a predictive model for this compound and its analogs would be a significant step in understanding their therapeutic potential.
Advanced Applications in Chemical Research
Utility as Building Blocks for Complex Organic Molecule Synthesis
3,4-Dichloro-2-(difluoromethyl)quinoline serves as a valuable synthetic intermediate for creating more complex organic molecules. evitachem.combldpharm.com The quinoline (B57606) framework itself is a key structural motif in numerous biologically active compounds. nih.gov The presence of two chlorine atoms at the 3 and 4 positions and a difluoromethyl group at the 2 position offers multiple reaction sites for further functionalization.
The synthesis of this compound can be achieved through various methods, often involving the cyclization of appropriately substituted precursors and the introduction of the difluoromethyl group using specific reagents. evitachem.com The chlorine atoms on the quinoline ring can participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This versatility makes it a key starting material for building diverse molecular architectures. For instance, similar halogenated quinolines are used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, a common strategy in the synthesis of pharmaceutical and agrochemical compounds. organic-chemistry.org
Modern synthetic methods, such as visible-light-driven difluoromethylation, have streamlined the incorporation of the CF2H group into heterocyclic structures like quinolines. mdpi.com This direct functionalization avoids the need for harsh conditions or pre-functionalized substrates, making the synthesis of compounds like this compound more efficient. mdpi.com Its utility as a building block is rooted in its ability to be transformed into a variety of derivatives with potentially enhanced biological or material properties. evitachem.commdpi.com
Research into Enzyme Inhibition Mechanisms (In Vitro Studies)
Quinoline derivatives are a well-established class of compounds known to exhibit a wide range of biological activities, including the inhibition of various enzymes. nih.gov While specific in vitro enzyme inhibition studies for this compound are not extensively detailed in the available literature, the structural features of the molecule suggest significant potential in this area. The quinoline scaffold is present in many compounds designed as inhibitors for enzymes crucial in disease pathways, such as kinases and proteases. mdpi.complos.org
Research on structurally related compounds provides insight into the potential mechanisms of action. For example, various substituted quinolines have been investigated as inhibitors of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), which are key targets in the treatment of Alzheimer's disease. nih.gov The general mechanism often involves the quinoline ring system interacting with active or allosteric sites of the target enzyme. nih.gov
The inhibitory activity of related quinoline compounds against various targets is summarized below. These findings suggest that this compound could be a promising candidate for screening against a range of enzymatic targets.
| Compound | Target Enzyme/Cell Line | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 4,8-Dichloro-2-(trifluoromethyl)quinoline | PC3 (Prostate Cancer Cell Line) | 0.49 µM | |
| 4,8-Dichloro-2-(trifluoromethyl)quinoline | K562 (Leukemia Cell Line) | 0.08 µM | |
| 4,8-Dichloro-2-(trifluoromethyl)quinoline | HeLa (Cervical Cancer Cell Line) | 0.01 µM | |
| Quinoline-based Diarylamide (18a) | B-RAFV600E Kinase | 0.114 µM | mdpi.com |
| Quinoline-based Diarylamide (18a) | C-RAF Kinase | 0.0653 µM | mdpi.com |
| 3,4-dihydro-2(1H)-quinoline-O-alkylamine (TM-33) | eeAChE | 0.56 µM | nih.gov |
| 3,4-dihydro-2(1H)-quinoline-O-alkylamine (TM-33) | hMAO-A | 0.3 µM | nih.gov |
| 4,7-dichloroquinoline (B193633) | Plasmodium falciparum (CQ-sensitive) | 6.7 nM | nih.gov |
| 4,7-dichloroquinoline | Plasmodium falciparum (CQ-resistant) | 8.5 nM | nih.gov |
Materials Science Applications (e.g., Organic Light Emitting Diodes, Nonlinear Optical Properties)
The field of materials science has shown considerable interest in quinoline derivatives due to their unique electronic and optical properties. evitachem.com These compounds are explored for applications in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical (NLO) devices. nih.govmdpi.com The quinoline core is an electron-withdrawing system that can facilitate electron transport, a desirable property for materials used in OLEDs. mdpi.com The introduction of fluorine-containing groups, such as the difluoromethyl group, can further modulate these electronic properties, enhance thermal stability, and improve device performance. mdpi.com
While specific data on the material properties of this compound are limited, studies on analogous structures highlight the potential of this class of compounds. For example, theoretical calculations on 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione (DCPQ), which shares the 3,4-dichloroquinoline (B1589890) core, reveal promising characteristics for photovoltaic and NLO applications. nanobioletters.comresearchgate.net These studies show a significant HOMO-LUMO bandgap and a large total dipole moment, which are indicators of high electronic activity and potential for NLO response. nanobioletters.comresearchgate.net
The NLO properties of a molecule are related to its polarizability (α) and first-order hyperpolarizability (β). Materials with large β values are sought after for applications in optical switching and signal processing. mdpi.com The calculated NLO response for the related DCPQ molecule was found to be significantly higher than that of urea, a standard reference material for NLO properties, suggesting that dichlorinated quinoline frameworks are promising scaffolds for NLO materials. nanobioletters.comresearchgate.net
| Property | Value for DCPQ | Significance | Reference |
|---|---|---|---|
| HOMO-LUMO Bandgap | 3.78 eV | Indicates considerable electronic activity, suitable for photovoltaic applications. | nanobioletters.comresearchgate.net |
| Total Dipole Moment (TDM) | 7.64 Debye | A high dipole moment can contribute to strong nonlinear optical responses. | nanobioletters.comresearchgate.net |
| First Hyperpolarizability (β) | 4.29 x 10-30 esu | Approximately 12 times the β of urea, indicating a remarkable NLO response. | researchgate.net |
Environmental Research Applications (e.g., Biodegradation Studies, Corrosion Inhibition)
Studies have shown that bacteria such as Pseudomonas fluorescens can degrade 3,4-DCA under aerobic conditions. nih.govresearchgate.net The degradation process often involves hydroxylation and dehalogenation steps, followed by ring cleavage catalyzed by dioxygenase enzymes. researchgate.netnih.gov The presence of the difluoromethyl group and the quinoline ring in this compound would likely influence its biodegradability, potentially making it more recalcitrant than 3,4-DCA.
| Compound | Microorganism | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| 3,4-dichloroaniline (B118046) (3,4-DCA) | Pseudomonas fluorescens 26-K | Aerobic, with glucose as cosubstrate | Degraded 170 mg/L in 2-3 days. Degradation involves dehalogenation and hydroxylation. | nih.gov |
| 3,4-dichloroaniline (3,4-DCA) | Pseudomonas fluorescens 26-K | Aerobic, without cosubstrate | Slower degradation; ~40% of 75 mg/L degraded in 15 days. | nih.gov |
| Quinoline | Rhodococcus, Pseudomonas | Aerobic, in a membrane aerated biofilm reactor | Efficient removal (91.5 ± 5.2%) via hydroxylation pathways. | dtu.dk |
Another environmental application for this class of compounds is in corrosion inhibition. Quinoline and its derivatives have been recognized for their ability to act as corrosion inhibitors for metals, particularly iron and steel in acidic media. nanobioletters.com Their effectiveness is generally attributed to the adsorption of the molecule onto the metal surface. The nitrogen atom in the quinoline ring, along with the pi-electrons of the aromatic system, can form a protective layer that isolates the metal from the corrosive environment. The specific substituents on the quinoline ring can further enhance this protective action.
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes for Functionalization
The future of 3,4-Dichloro-2-(difluoromethyl)quinoline in research hinges on the ability to selectively modify its structure. The development of novel and efficient synthetic routes for its functionalization is a primary area of future investigation. The quinoline (B57606) core is a versatile scaffold, and modern synthetic methods can unlock a vast chemical space for this specific derivative. rsc.org
Researchers are expected to move beyond classical quinoline syntheses and apply advanced methodologies. nih.gov A key focus will be on the selective functionalization of the C-H bonds on the benzene (B151609) portion of the quinoline ring. This approach, known as C-H activation, allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel analogues. rsc.org
Furthermore, the two chlorine atoms at the C3 and C4 positions are prime targets for nucleophilic substitution and metal-catalyzed cross-coupling reactions. Future work will likely involve developing conditions to selectively replace one or both chlorine atoms with a variety of nucleophiles (e.g., amines, alcohols, thiols) or to form new carbon-carbon and carbon-heteroatom bonds. The reductive functionalization of the quinoline ring, potentially forming substituted tetrahydroquinolines, also presents an attractive avenue for creating three-dimensional structures from this aromatic precursor. nih.gov The development of one-pot, multicomponent reactions that utilize this scaffold to rapidly build molecular complexity will also be a significant area of interest. researchgate.net
Exploration of Undiscovered Reactivity Patterns for Diversification
The unique arrangement of substituents in this compound—two electron-withdrawing chlorine atoms and a difluoromethyl group on the pyridine (B92270) ring—suggests a rich and largely unexplored reactivity. Future research will aim to uncover and harness these reactivity patterns for molecular diversification.
The electron-deficient nature of the quinoline ring, enhanced by the chloro and difluoromethyl groups, makes it susceptible to nucleophilic attack. While nucleophilic aromatic substitution (SNAr) at the C4 position is a known reactivity pattern for 4-chloroquinolines, the influence of the adjacent C3-chloro and C2-difluoromethyl groups on the regioselectivity and reaction kinetics remains to be systematically studied. Investigating the competitive displacement of the C3 and C4 chlorine atoms under various conditions could reveal novel substitution patterns.
Another area of exploration is the chemistry of the difluoromethyl (CF2H) group. This group can participate in various transformations. For instance, the C-H bond within the CF2H group could be a site for radical reactions or deprotonation to form an α-fluoroanion, which could then react with electrophiles. Additionally, methods involving the in-situ generation of isocyanides from primary anilines and difluorocarbene have been used to construct the quinoline ring itself, suggesting that the reactivity of difluoromethyl groups in the context of quinoline synthesis is a fertile ground for discovery. researchgate.net The dearomative functionalization of the quinoline ring system, intercepting in-situ formed enamine species with a range of electrophiles, could provide access to substitution patterns that are not achievable through traditional aromatic substitution. nih.gov
Rational Design of Next-Generation Analogues for Specific Research Objectives
The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. researchgate.netnih.gov The rational design of next-generation analogues of this compound will be a crucial research direction, aimed at creating compounds with tailored properties for specific biological or material science applications.
Drawing on the vast literature of structure-activity relationship (SAR) studies for other quinoline derivatives, researchers can make informed decisions about which parts of the molecule to modify. nih.govresearchgate.net For example, in the context of anticancer drug discovery, the 4-anilinoquinoline scaffold is a well-established pharmacophore that inhibits various kinases. nih.gov Future work could involve replacing one of the chlorine atoms of this compound with various substituted anilines to probe interactions with kinase ATP-binding sites. The chlorine at the C3 position and the difluoromethyl group at C2 provide unique steric and electronic features that could be exploited to achieve selectivity for specific kinase targets.
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is another promising approach. nih.govresearchgate.net Analogues could be designed by linking the this compound core to other biologically active moieties, such as chalcones or triazoles, to create hybrid compounds with potentially synergistic or novel mechanisms of action. nih.govmdpi.com The goal is to leverage the existing scaffold to generate new chemical entities with improved efficacy, better safety profiles, or novel therapeutic applications. rsc.org
Integration of Advanced Computational Methodologies for Comprehensive Prediction
To accelerate the design and discovery process, the integration of advanced computational methodologies will be indispensable. In silico techniques can provide deep insights into the properties of this compound and its potential analogues, guiding synthetic efforts and minimizing trial-and-error experimentation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), can be employed to build predictive models. mdpi.com By correlating the 3D structural features of a series of designed analogues with their biological activity, these models can identify the key steric and electrostatic properties required for optimal function, guiding the design of more potent compounds. mdpi.com
Molecular docking simulations will be used to predict how these quinoline derivatives bind to specific biological targets, such as enzymes or receptors. dntb.gov.uaresearchgate.net These simulations can elucidate the specific molecular interactions—like hydrogen bonds and hydrophobic interactions—that are crucial for binding affinity and selectivity. This information is vital for the rational design of analogues with improved target engagement. nih.gov
Furthermore, computational tools for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are now standard in drug discovery. researchgate.netnih.gov Applying these methods early in the design phase can help to flag potential liabilities and prioritize the synthesis of compounds with more drug-like properties, ultimately increasing the chances of developing a successful therapeutic agent.
Investigation of Emerging Interdisciplinary Applications and New Biological Targets (In Vitro)
While much of the focus on quinoline derivatives has been in medicine, future research on this compound should also explore emerging interdisciplinary applications and novel biological targets. The unique electronic and structural properties of this compound may lend themselves to applications beyond pharmacology.
In materials science, quinoline-based structures have been investigated for their optical and electronic properties. researchgate.net The presence of halogens and a difluoromethyl group in this compound could modulate these properties, suggesting potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components of functional polymers.
In the realm of biology, a key future direction will be the unbiased in vitro screening of this compound and its rationally designed analogues against a wide array of biological targets. Many quinoline derivatives are known to inhibit protein kinases involved in cancer signaling pathways, such as c-Met, EGFR, and VEGFR. nih.gov High-throughput screening of a library based on the this compound scaffold against panels of kinases or other enzyme families could uncover novel and selective inhibitors. Beyond cancer, the broad biological activity of quinolines against bacteria, fungi, and parasites suggests that this compound could be a starting point for developing new anti-infective agents. researchgate.netrsc.org Investigating its activity against emerging drug-resistant pathogens or novel therapeutic targets in infectious diseases represents a significant opportunity.
Q & A
Q. What are the standard synthetic routes for 3,4-dichloro-2-(difluoromethyl)quinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols starting from dichloroquinoline precursors. For example, fluorination using acetyl fluoride or hydrogen fluoride under catalytic conditions (e.g., Pd catalysts) is critical for introducing the difluoromethyl group . Optimizing reaction time (e.g., 4–6 hours at 85°C) and solvent choice (DMF or DCM) improves yields. Purification via column chromatography (silica gel, hexane/EtOAc) is standard .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (as in ) resolves stereoelectronic effects of the difluoromethyl group . Computational tools (DFT) predict electronic properties linked to reactivity .
Q. What basic biological screening methods are applicable for this compound?
- Methodological Answer : Initial screens include antimicrobial assays (e.g., broth microdilution for MIC values) and enzyme inhibition studies (e.g., kinase assays). Fluorinated quinolines often disrupt DNA gyrase in bacteria, as seen in analogs like 4-chloro-8-fluoro-2-methylquinoline .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in difluoromethylquinoline synthesis?
- Methodological Answer : Byproduct formation (e.g., over-fluorinated derivatives) is mitigated by controlling stoichiometry (3.0 eq. MsCl) and temperature (85°C). Real-time monitoring via HPLC or TLC ensures reaction progress. Catalytic systems like Pd(PPh₃)₄ reduce side reactions in cross-coupling steps .
Q. What computational strategies predict the bioactivity of this compound derivatives?
Q. How do structural modifications at the 2- and 3-positions alter metabolic stability?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) quantify metabolic half-life. Analog studies show chloro substituents at position 4 enhance stability over fluoro analogs .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of similar quinoline derivatives?
- Methodological Answer : Variations in antimicrobial potency often stem from differences in bacterial strains or assay protocols. For example, 4-chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline showed higher activity against Gram-positive bacteria due to enhanced membrane permeability . Standardize testing using CLSI guidelines and report logP values to clarify bioavailability .
Q. Why do synthetic yields vary across studies for difluoromethylquinolines?
- Methodological Answer : Yield discrepancies (40–75%) arise from solvent purity (anhydrous vs. technical grade) and catalyst loading. highlights that DMF purity >99.5% improves reproducibility in Vilsmeier-Haack reactions . Scale-up challenges (e.g., exothermic fluorination) require rigorous temperature control .
Analytical and Stability Considerations
Q. What advanced analytical techniques validate purity and degradation products?
Q. How does the difluoromethyl group influence spectroscopic properties compared to trifluoromethyl analogs?
- Methodological Answer :
The -CF₂H group introduces distinct ¹⁹F NMR shifts (δ -110 to -120 ppm) versus -CF₃ (δ -60 to -70 ppm). IR spectroscopy reveals C-F stretching vibrations at 1150–1250 cm⁻¹. X-ray data () show weaker hydrogen bonding for -CF₂H vs. -CF₃ .
Structural-Activity Relationship (SAR) Studies
Q. Which substituent patterns enhance anticancer activity in difluoromethylquinolines?
- Methodological Answer :
Position 4 chloro and position 2 difluoromethyl groups synergistically improve cytotoxicity (e.g., IC₅₀ < 10 µM in MCF-7 cells). Substituents at position 7 (e.g., -OCH₃) further modulate Topoisomerase II inhibition, as seen in ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
